Product packaging for (5-Methyl-3-nitropyridin-2-yl)acetic acid(Cat. No.:CAS No. 1214386-16-9)

(5-Methyl-3-nitropyridin-2-yl)acetic acid

Cat. No.: B2478735
CAS No.: 1214386-16-9
M. Wt: 196.162
InChI Key: KFSNHIHTLVXZEA-UHFFFAOYSA-N
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Description

(5-Methyl-3-nitropyridin-2-yl)acetic acid (CAS 1214386-16-9) is a high-value nitropyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. This compound features a pyridine core substituted with a methyl group, a nitro group, and an acetic acid side chain, a structural motif commonly found in the design of bioactive molecules . Nitropyridines are recognized as privileged scaffolds in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety . The nitro group acts as a key synthetic handle, readily undergoing reduction to amines for further functionalization or participating in the synthesis of complex heterocyclic systems . Similarly, the acetic acid moiety allows for further derivatization, such as amide coupling reactions, to create diverse compound libraries. Research indicates that nitropyridine-based compounds demonstrate a range of biological activities, including potent inhibition of kinases like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), which are significant targets in oncology and neurodegenerative diseases . Furthermore, 3-nitropyridyl derivatives have been explored as urease inhibitors for the treatment of gastric diseases . As such, this compound provides researchers with a critical intermediate for developing novel therapeutic agents. This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B2478735 (5-Methyl-3-nitropyridin-2-yl)acetic acid CAS No. 1214386-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-3-nitropyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-2-7(10(13)14)6(9-4-5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSNHIHTLVXZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 3 Nitropyridin 2 Yl Acetic Acid

Direct Synthesis Approaches

Direct synthesis approaches are characterized by the introduction of the nitro group and the acetic acid moiety onto a pyridine (B92270) or methylpyridine starting material. These methods are often favored for their efficiency and atom economy.

Strategies Involving Nitration of Precursor Pyridines

A principal strategy for synthesizing the target compound involves the nitration of a suitable precursor, such as (5-methylpyridin-2-yl)acetic acid or its ester. Direct nitration of the pyridine ring is notoriously challenging due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic conditions. researchgate.netwikipedia.org However, specialized methods have been developed to achieve nitration, particularly at the 3-position.

A noteworthy method for the nitration of pyridines that avoids harsh acidic conditions involves the use of dinitrogen pentoxide (N₂O₅), followed by a quench with aqueous sodium bisulfite (NaHSO₃). researchgate.netntnu.no This procedure, often referred to as Bakke's procedure, has proven effective for a range of pyridine derivatives. researchgate.net

The reaction is typically initiated by treating the pyridine substrate with dinitrogen pentoxide in an organic solvent like dichloromethane (B109758) or liquid sulfur dioxide. ntnu.no This step forms an N-nitropyridinium nitrate (B79036) intermediate. ntnu.norsc.org The resulting slurry is then introduced into an aqueous solution of sodium bisulfite. ntnu.no After a period of stirring, the 3-nitropyridine (B142982) product is formed and can be isolated. ntnu.no This method generally provides good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.net

Table 1: Representative Conditions for Nitration of Pyridines using Dinitrogen Pentoxide

Reagents Solvent Quenching Agent Typical Product Reference
Dinitrogen Pentoxide (N₂O₅) Dichloromethane or Nitromethane Sodium Bisulfite in Methanol (B129727)/Water 3-Nitropyridine ntnu.no
Dinitrogen Pentoxide (N₂O₅) Liquid Sulfur Dioxide (SO₂) Aqueous Sodium Bisulfite 3-Nitropyridine epa.gov

This table presents generalized conditions for the nitration of the parent pyridine ring, which serve as a model for the nitration of substituted precursors.

The mechanism of nitration using dinitrogen pentoxide and bisulfite is distinct from classical electrophilic aromatic substitution. researchgate.net The process begins with the formation of the N-nitropyridinium salt. rsc.org Upon addition of the bisulfite solution, the sulfite (B76179) or bisulfite anion acts as a nucleophile, attacking the pyridinium (B92312) ring at the 2- or 4-position. ntnu.no

Attack at the 2-position generates an N-nitro-1,2-dihydropyridine-2-sulfonate intermediate. ntnu.no This is followed by a crucial intramolecular rearrangement where the nitro group migrates from the nitrogen atom to the 3-position of the ring. ntnu.no Extensive mechanistic studies support that this migration occurs via a rsc.orgepa.gov sigmatropic shift. researchgate.netntnu.no This concerted pericyclic reaction involves a six-electron, six-membered transition state. epa.gov Following the sigmatropic shift, the elimination of two bisulfite ions from a tetrahydro intermediate leads to the aromatization of the ring and the formation of the final 3-nitropyridine product. ntnu.no

Approaches via Functionalization of 2-Substituted Pyridines

An alternative strategy begins with a pyridine ring that already contains the 5-methyl and 3-nitro groups. The synthesis is then completed by introducing the acetic acid side chain at the 2-position. This approach hinges on the reactivity of a precursor group at C-2, such as a methyl group or a halogen.

If the precursor is 2,5-dimethyl-3-nitropyridine, the methyl group at the 2-position can be selectively oxidized to a carboxylic acid. The nitro group's electron-withdrawing nature facilitates reactions at adjacent positions. Various oxidizing agents have been employed for the oxidation of alkylpyridines. For instance, the oxidation of 2-chloro-5-methyl-3-nitropyridine (B188117) to the corresponding carboxylic acid has been reported. nih.gov Similarly, reagents like potassium permanganate (B83412) or chromic acid have been used for such transformations. nih.govect-journal.kz The oxidation of 2-methyl-5-ethylpyridine to isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) using reagents like cupric nitrate demonstrates the feasibility of oxidizing alkyl side chains on the pyridine ring. sciencemadness.org

The resulting 5-methyl-3-nitropicolinic acid is a direct precursor that can then be converted to (5-Methyl-3-nitropyridin-2-yl)acetic acid through standard homologation procedures, such as the Arndt-Eistert reaction.

Table 2: Oxidizing Agents for Alkylpyridine Conversion

Substrate Example Oxidizing Agent Product Reference
2-Chloro-5-methyl-3-nitropyridine Not specified 2-Carboxy-5-methyl-3-nitropyridine nih.gov
2-Methyl-5-ethylpyridine (MEP) Cupric Nitrate / O₂ Isocinchomeronic Acid sciencemadness.org
2-Methyl-3-nitropyridines Hydrogen Peroxide-Urea / TFAA Pyridine N-oxides nih.gov

This table illustrates various oxidation reactions on substituted pyridines, indicating potential pathways for converting a 2-methyl group to a carboxylic acid.

A powerful and versatile method for forming the C-C bond required for the acetic acid side chain involves coupling reactions. acs.org This approach typically starts with a 2-halo-5-methyl-3-nitropyridine (e.g., 2-chloro or 2-bromo derivative). The halogen at the 2-position is activated towards nucleophilic substitution by the adjacent ring nitrogen and the nitro group at the 3-position.

This activated halopyridine can be coupled with a nucleophile that serves as a two-carbon synthon for the acetic acid side chain. Common coupling partners include malonate esters (e.g., diethyl malonate) or their equivalents like Meldrum's acid. acs.orgnih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Following the coupling step, a subsequent hydrolysis and decarboxylation sequence yields the desired pyridylacetic acid derivative. nih.gov

For example, reacting 2-chloro-5-methyl-3-nitropyridine with diethyl malonate in the presence of a base would yield diethyl 2-((5-methyl-3-nitropyridin-2-yl))malonate. Subsequent acidic or basic hydrolysis followed by heating would lead to decarboxylation, affording this compound. nih.gov

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecular architectures, such as substituted nitropyridines, from simple starting materials in a single step. These pathways are valued for their atom economy and operational simplicity.

Hantzsch-Type Synthesis and Aromatization for Substituted Nitropyridines

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding pyridine derivative. wikipedia.orgchemtube3d.com The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

For the synthesis of nitropyridines, α,β-unsaturated nitro ketones can be reacted with various enamines to produce 5-nitro-1,4-dihydropyridines. researchgate.net These intermediates can contain a range of substituents at the 3-position, including acetyl, amide, benzoyl, ester, and cyano groups. researchgate.net The subsequent aromatization of these nitrodihydropyridines is a crucial step to yield the stable nitropyridine core. Various oxidizing agents have been employed for this transformation, including sodium nitrite (B80452) in acetic acid, ferric chloride, manganese dioxide, and potassium permanganate. wikipedia.orgresearchgate.net The oxidative aromatization of dihydropyridines is considered a versatile and efficient laboratory method for obtaining a wide array of poly-substituted pyridines. mdpi.com

Table 1: Aromatization Conditions for Dihydropyridine Derivatives

Dihydropyridine Type Oxidizing Agent Solvent Conditions Outcome Reference
5-Nitro-1,4-dihydropyridines Sodium Nitrite (NaNO₂) Acetic Acid - Aromatized nitropyridines researchgate.net
4-Anisyl-3,5-dinitro-DHP Sodium Nitrite (NaNO₂) Chloroform / Acetic Acid 80°C, O₂ atmosphere, 24 h 4-Arylated-3,5-dinitropyridine (68% yield) researchgate.net
General 1,4-DHPs Ferric Chloride (FeCl₃) Water One-pot synthesis Aromatized pyridines wikipedia.org
General 1,4-DHPs Pyritic Ash Acetonitrile Reflux Substituted pyridines (70-90% yield) mdpi.com

Recent advancements have focused on developing more environmentally friendly conditions, such as performing the Hantzsch reaction in aqueous media or using microwave irradiation to accelerate the process. wikipedia.org

Three-Component Ring Transformations for Nitropyridine Scaffolds

Three-component ring transformation (TCRT) reactions provide a powerful method for constructing highly functionalized nitropyridine scaffolds that may be difficult to access through other synthetic routes. nih.gov A notable example involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate. nih.govkochi-tech.ac.jp In this process, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov

The reaction proceeds via a nucleophilic-type ring transformation, where the dinitropyridone ring is opened and subsequently reclosed with the incorporated ketone and ammonia fragments to form a new nitropyridine ring. nih.gov This methodology is particularly effective for producing [b]-fused 5-nitropyridines and 2-aryl-5-nitropyridines. nih.gov The reaction conditions can be tuned to favor the formation of nitropyridines or, in the case of using ammonium acetate, can also lead to nitroanilines. nih.gov

Table 2: Examples of Nitropyridines Synthesized via Three-Component Ring Transformation (TCRT)

Ketone Nitrogen Source Conditions Product Reference
Cyclohexanone Ammonia 70°C, 3 h [b]-fused 5-nitropyridines nih.gov
Aromatic Ketones Ammonia 120°C, autoclave, 3 h 2-Aryl-5-nitropyridines nih.gov
Aromatic Ketones Ammonium Acetate Not specified 2-Arylated-5-nitropyridines kochi-tech.ac.jp
Propiophenone Ammonia 120°C, autoclave, 3 h Trisubstituted pyridine nih.gov

These ring transformation strategies represent a significant advancement in synthetic chemistry, allowing for the "scrap and build" of cyclic compounds to access novel and functionally diverse nitropyridine structures. nih.gov

Indirect Synthetic Routes via Key Intermediates

Indirect synthetic routes are often necessary when direct methods are not feasible or when specific substitution patterns are required. These multistep sequences rely on the strategic functionalization of key intermediates to build the final target molecule.

Utilization of Halogenated Nitropyridine Precursors (e.g., 2-Chloro-nitropyridines)

Halogenated nitropyridines, particularly 2-chloro-3-nitropyridines and 2-chloro-5-nitropyridines, are highly valuable precursors in the synthesis of substituted pyridines. The presence of both a nitro group (a strong electron-withdrawing group) and a halogen atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. rsc.org

The chlorine atom at the 2-position of the pyridine ring is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups, including the carbon-based side chains necessary for forming compounds like this compound. The synthesis of the specific precursor, 2-chloro-5-methyl-3-nitropyridine, can be achieved from 2-amino-5-methylpyridine (B29535). mdpi.com

Nucleophilic Substitution Reactions to Introduce Carbon Chains

The introduction of a carbon chain at the 2-position of a nitropyridine ring is a key step in synthesizing pyridylacetic acid derivatives. Nucleophilic substitution reactions on 2-chloro-nitropyridine precursors are a common and effective method to achieve this. nih.gov

One established method involves the reaction of a 2-chloro-3-nitropyridine (B167233) with a carbon nucleophile such as diethyl malonate in the presence of a base like sodium hydride (NaH). nih.gov This reaction forms a C-C bond at the 2-position. The resulting malonate derivative can then undergo acidic hydrolysis and subsequent decarboxylation to yield the desired acetic acid side chain. nih.gov Another approach, known as vicarious nucleophilic substitution (VNS), allows for the alkylation of electrophilic nitropyridines by reacting them with sulfonyl-stabilized carbanions. acs.orgacs.org This process involves the addition of the carbanion to the nitropyridine ring, followed by a base-induced β-elimination to yield the C-H alkylation product. acs.orgacs.org

Table 3: Nucleophilic Substitution Reactions on 2-Chloro-3-nitropyridines

Nucleophile Reagents/Conditions Product Type Reference
Diethyl malonate NaH, THF 2-(Dicarbethoxymethyl)-3-nitropyridine nih.gov
Arenethiolates Not specified 2-Arylthio-3-nitropyridines rsc.org
Thiols K₂CO₃, DMF 3-Thio-substituted pyridines (via NO₂ substitution) nih.gov
Sulfonyl-stabilized carbanions Base (e.g., t-BuOK) C-H alkylated nitropyridines (VNS) acs.orgacs.org
Derivatization from 2-Amino-3-nitropyridine (B1266227) or Related Aminopyridines

Aminopyridines serve as versatile starting materials for the synthesis of various functionalized pyridine derivatives, including the target acetic acid compound. The synthesis often begins with a readily available aminopyridine, which is then elaborated through a series of transformations. For instance, 2-amino-5-methylpyridine can be converted into the crucial intermediate 2-chloro-5-methyl-3-nitropyridine. mdpi.com This intermediate is then poised for further derivatization as described in the previous section.

The synthesis of 2-amino-3-nitropyridine itself can be achieved via the nitration of 2-aminopyridine (B139424). nbinno.comsemanticscholar.org This process typically involves reacting 2-aminopyridine with a mixture of nitric acid and sulfuric acid, which leads to the formation of an intermediate that rearranges to a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. semanticscholar.org These isomers can then be separated. Once obtained, 2-amino-3-nitropyridine can be converted to the corresponding 2-chloro derivative through a Sandmeyer-type reaction, providing another route to the halogenated precursors needed for introducing the acetic acid side chain. The reduction of 2-amino-3-nitropyridine is also a known route to prepare 2,3-diaminopyridine. orgsyn.org

Table 4: Synthetic Transformations Starting from Aminopyridines

Starting Material Reaction Key Intermediate/Product Reference
2-Aminopyridine Nitration (HNO₃/H₂SO₄) 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine nbinno.comsemanticscholar.org
2-Amino-5-methylpyridine Diazotization, Chlorination, Nitration 2-Chloro-5-methyl-3-nitropyridine mdpi.com
2-Amino-3-nitropyridine Reduction (e.g., Fe/acid, Sn/HCl) 2,3-Diaminopyridine orgsyn.org
2-Amino-3-nitro-5-cyanopyridine Hydrolysis, Decarboxylation 2-Amino-3-nitropyridine google.com

Pathways Involving Malonate Condensation and Decarboxylation

A classical and versatile method for the synthesis of acetic acid derivatives, including those with a pyridine core, is the malonic ester synthesis. This multi-step process allows for the formation of a new carbon-carbon bond at the α-position of the acetic acid. The synthesis of this compound via this pathway typically involves the alkylation of a malonate ester with a suitable halogenated nitropyridine, followed by hydrolysis and thermal decarboxylation. masterorganicchemistry.comyoutube.com

The initial step in this sequence is a nucleophilic substitution reaction. whiterose.ac.uk Diethyl malonate is first deprotonated using a suitable base, such as sodium ethoxide, to generate a stabilized enolate. This enolate then acts as the nucleophile, attacking an appropriate electrophilic halogenated pyridine derivative. For the synthesis of the target compound, a 2-halo-5-methyl-3-nitropyridine (where the halogen is typically chlorine or bromine) serves as the electrophile.

The strong electron-withdrawing nitro group at the 3-position, along with the pyridine ring nitrogen, activates the 2-position for nucleophilic aromatic substitution (SNAr). whiterose.ac.uk The reaction proceeds by the attack of the diethyl malonate enolate on the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate).

Table 1: Reagents and Conditions for Diethyl Malonate Alkylation

Reactant 1Reactant 2BaseSolventGeneral Conditions
2-Chloro-5-methyl-3-nitropyridineDiethyl malonateSodium ethoxide (NaOEt)Ethanol (B145695) (EtOH)Reflux
2-Bromo-5-methyl-3-nitropyridineDiethyl malonateSodium hydride (NaH)Tetrahydrofuran (THF)Room Temp to Reflux

Following the successful alkylation, the resulting substituted diethyl malonate undergoes a two-step transformation to yield the final acetic acid derivative. masterorganicchemistry.comyoutube.com

Hydrolysis: The first step is the saponification (hydrolysis) of the two ester groups. This is typically achieved by heating the compound with an aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). masterorganicchemistry.comyoutube.com This process converts the diethyl ester into the corresponding dicarboxylic acid, 2-((5-methyl-3-nitropyridin-2-yl)malonic acid).

Derivations from Existing Pyridine Carboxylic Acids or Derivatives

An alternative synthetic strategy involves the modification of pre-existing pyridine derivatives that already contain a carboxylic acid or a related functional group at the 2-position. nih.gov A plausible route starts with 5-methyl-3-nitropyridine-2-carboxylic acid. This starting material could potentially be synthesized by the selective oxidation of 2,5-dimethyl-3-nitropyridine. google.com

From 5-methyl-3-nitropyridine-2-carboxylic acid, a one-carbon homologation (chain extension) is required to form the acetic acid derivative. A common method for this transformation is the Arndt-Eistert synthesis. This sequence involves:

Conversion of the starting carboxylic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the acid chloride with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate.

Wolff rearrangement of the diazoketone, usually catalyzed by silver(I) oxide (Ag₂O) or heat, in the presence of water to produce the one-carbon extended carboxylic acid, this compound.

Another potential pathway could involve the reduction of the carboxylic acid to the corresponding alcohol (2-(hydroxymethyl)-5-methyl-3-nitropyridine), followed by conversion to a halide (2-(chloromethyl)-5-methyl-3-nitropyridine), and finally a nucleophilic substitution with cyanide (e.g., NaCN) to form the nitrile. Subsequent hydrolysis of the nitrile group would yield the target acetic acid.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places significant emphasis on the development of processes that are environmentally benign, efficient, and sustainable. rasayanjournal.co.in Applying the principles of green chemistry to the synthesis of this compound involves scrutinizing reagents, solvents, and reaction efficiency. researchgate.net

Evaluation of Environmentally Benign Solvents and Reagents

The choice of solvent is a critical factor in the environmental impact of a chemical process. researchgate.net Traditional syntheses often employ volatile, toxic, and hazardous organic solvents. Green chemistry encourages the substitution of these with safer alternatives. nih.gov

Solvent Substitution: In the malonate synthesis pathway, solvents like ethanol are relatively benign. However, other steps might use solvents like DMF or chlorinated hydrocarbons. google.com Green alternatives could include water, supercritical fluids, or ionic liquids, which have shown promise as reaction media for various organic transformations. researchgate.netnih.gov For recovery and purification steps, replacing hazardous solvents like benzene (B151609) with alkyl acetates is an established eco-friendly practice that reduces environmental hazards and costs. google.com

Reagent Choice: The use of less toxic and more sustainable reagents is another cornerstone of green chemistry. acs.org For instance, in the malonate alkylation, using a carbonate base (e.g., K₂CO₃) might be preferable to more hazardous reagents like sodium hydride in certain applications. Catalytic methods are generally favored over stoichiometric reagents to minimize waste. researchgate.net Microwave-assisted synthesis has also been recognized as a green chemistry tool that can reduce reaction times and increase yields in the preparation of pyridine derivatives. nih.govresearchgate.net

Atom Economy and Reaction Efficiency Metrics

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com It provides a measure of how many atoms from the reactants are incorporated into the final product versus how many are lost in byproducts. primescholars.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% jocpr.com

The malonic ester synthesis, while effective, is not perfectly atom-economical. The pathway involves both substitution and elimination steps, which inherently generate waste products.

Table 2: Atom Economy Analysis of the Malonate Synthesis Pathway

StepReactantsDesired ProductByproductsAtom Economy
Alkylation 2-Chloro-5-methyl-3-nitropyridine + Diethyl malonate + Sodium ethoxideDiethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate)Sodium chloride (NaCl) + Ethanol (EtOH)Lower
Hydrolysis Diethyl 2-((5-methyl-3-nitropyridin-2-yl)malonate) + 2 H₂O2-((5-methyl-3-nitropyridin-2-yl)malonic acid)2 Ethanol (EtOH)Lower
Decarboxylation 2-((5-methyl-3-nitropyridin-2-yl)malonic acid)This compoundCarbon Dioxide (CO₂)Lower

Reactions like additions or rearrangements, which incorporate all reactant atoms into the final product, have 100% atom economy and are considered ideal from a green chemistry perspective. primescholars.com While not always feasible, designing synthetic routes that maximize atom economy is a key goal for sustainable chemical manufacturing.

Chemical Reactivity and Transformation of 5 Methyl 3 Nitropyridin 2 Yl Acetic Acid

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle that profoundly influences the molecule's reactivity. Its strong electron-withdrawing nature deactivates the pyridine (B92270) ring towards electrophilic attack but significantly activates it for nucleophilic substitution reactions. youtube.com The primary transformations involving this group are its reduction to an amino derivative and its role as an activating group in nucleophilic aromatic substitution.

Reduction Reactions to Amino Derivatives

The conversion of an aromatic nitro group into an amino group is a cornerstone transformation in organic synthesis. The resulting aminopyridine is a valuable intermediate, serving as a precursor for a diverse array of pharmaceuticals, agrochemicals, and other functional materials. acs.org

Catalytic Hydrogenation and Metal Hydride Reductions

Catalytic hydrogenation stands out as a clean and highly efficient method for the reduction of nitroarenes. asianpubs.org This technique involves the reaction of the nitro compound with hydrogen gas in the presence of a heterogeneous metal catalyst. asianpubs.org Standard catalysts for this transformation include Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Raney Nickel. asianpubs.orgresearchgate.net These reactions are typically conducted in protic solvents such as ethanol (B145695) or acetic acid. While catalytic hydrogenation can also reduce the pyridine ring to a piperidine, this generally requires more forcing conditions (higher pressure and temperature); the reduction of the nitro group can be achieved with high selectivity under milder conditions. asianpubs.org

Metal hydrides are generally not the reagents of choice for the direct reduction of aromatic nitro groups to amines, as they can often lead to the formation of intermediate products like azoxy or azo compounds. However, certain modified systems, such as sodium borohydride (B1222165) combined with catalytic amounts of transition metal salts like nickel(II) chloride or cobalt(II) chloride, have proven effective for this transformation. researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitropyridines
CatalystSolventHydrogen PressureTemperatureExpected ProductReference
10% Pd/CEthanol / Methanol (B129727)1-5 atmRoom Temperature(3-Amino-5-methylpyridin-2-yl)acetic acid researchgate.net
PtO₂ (Adams' catalyst)Acetic Acid3-4 atmRoom Temperature(3-Amino-5-methylpyridin-2-yl)acetic acid asianpubs.org
Raney NiMethanol50-60 atm50-100 °C(3-Amino-5-methylpyridin-2-yl)acetic acid researchgate.net
Selective Reduction Methods (e.g., Fe/HCl, Sn/HCl)

Dissolving metal reductions provide a robust and practical alternative to catalytic hydrogenation, particularly in laboratory settings and when the substrate contains other functional groups that might be sensitive to hydrogenation. acsgcipr.org These methods utilize metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium to effect the reduction. acsgcipr.orgscispace.com

The use of iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is a classic and highly reliable method for the chemoselective reduction of aromatic nitro groups. sciencemadness.org The reaction mechanism is believed to involve a series of single-electron transfers from the metal surface. acsgcipr.org This method is valued for its efficiency, low cost, and operational simplicity. acsgcipr.org

Similarly, tin metal in concentrated hydrochloric acid or stannous chloride (SnCl₂) dihydrate in ethanol are powerful reagents for converting nitropyridines to their corresponding amino derivatives. researchgate.netscispace.com These methods are known for their high yields and general applicability across a wide range of substrates. researchgate.netscispace.com

Table 2: Common Selective Reduction Methods for Aromatic Nitro Groups
ReagentsSolventConditionsExpected ProductReference
Fe powder / HCl (conc.)Ethanol / WaterReflux(3-Amino-5-methylpyridin-2-yl)acetic acid sciencemadness.org
Sn powder / HCl (conc.)EthanolReflux(3-Amino-5-methylpyridin-2-yl)acetic acid scispace.com
SnCl₂·2H₂OEthanol / Ethyl AcetateReflux(3-Amino-5-methylpyridin-2-yl)acetic acid researchgate.net
Zn powder / NH₄ClWater / EthanolRoom Temp to Reflux(3-Amino-5-methylpyridin-2-yl)acetic acid scispace.com

Participation in Nucleophilic Aromatic Substitutions

The potent electron-withdrawing capacity of the nitro group dramatically lowers the electron density of the pyridine ring, thereby activating it toward nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group, as these positions can best stabilize the negative charge in the intermediate Meisenheimer complex through resonance. nih.govlibretexts.org For (5-Methyl-3-nitropyridin-2-yl)acetic acid, the nitro group at C-3 activates the C-2, C-4, and C-6 positions for nucleophilic attack. If a suitable leaving group (like a halogen) were present at one of these positions, it could be readily displaced by a wide range of nucleophiles.

While less frequent than halide displacement, the nitro group itself can function as a leaving group in SNAr reactions, particularly in highly activated systems. researchgate.net Research on related compounds like methyl 3-nitropyridine-4-carboxylate has shown that the nitro group can be displaced by nucleophiles such as fluoride, demonstrating the high degree of activation it imparts on the ring. researchgate.net

Reactivity of the Pyridine Nucleus

The inherent electronic properties of the pyridine ring, further modified by its substituents, govern its reactivity in various transformations.

Vicarious Nucleophilic Substitution (VNS) Mechanisms

Vicarious Nucleophilic Substitution (VNS) is a powerful modern synthetic method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.govorganic-chemistry.org This reaction circumvents the need for a traditional leaving group at the substitution site, instead enabling the direct replacement of a hydrogen atom. nih.gov The VNS reaction employs a nucleophile (typically a carbanion) that possesses its own leaving group on the α-carbon. nih.govorganic-chemistry.orgacs.org

The mechanism involves two principal steps:

Nucleophilic Addition: A carbanion, for example, one derived from chloromethyl phenyl sulfone, adds to an electron-deficient carbon atom of the nitropyridine ring to form a negatively charged σ-adduct (a Meisenheimer-type adduct). nih.govacs.org

Base-Induced β-Elimination: A base facilitates the elimination of the leaving group from the α-carbon of the original nucleophile, which leads to the restoration of the aromatic system and the formation of the substituted product. nih.govacs.org

In 3-nitropyridine (B142982) systems, VNS reactions are highly regioselective, with substitution occurring predominantly at the C-2 and C-4 positions, which are ortho and para to the activating nitro group, respectively. organic-chemistry.orgscispace.com In the specific case of this compound, the C-2 position is already substituted. Therefore, VNS reactions are expected to proceed with high selectivity at the C-4 position, providing a direct route to introduce various carbon-based substituents at this site. scispace.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). This reduced reactivity is a cumulative effect of the electron-withdrawing nature of the pyridine nitrogen atom and the two deactivating substituents: the nitro group at the C-3 position and the acetic acid group at the C-2 position. masterorganicchemistry.com Electrophilic attack on an aromatic ring is a rate-determining step that involves the formation of a positively charged intermediate (a σ-complex or arenium ion), and electron-withdrawing groups destabilize this intermediate, thereby slowing down the reaction. masterorganicchemistry.comlibretexts.org

The directing effects of the existing substituents determine the regioselectivity of any potential substitution.

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles primarily to the C-3 and C-5 positions (meta-directing).

Nitro Group (C-3): A powerful deactivating group that also acts as a meta-director, guiding electrophiles to C-5.

Acetic Acid Group (C-2): A deactivating, meta-directing group, which would guide an electrophile to C-4 and C-6.

Methyl Group (C-5): An activating group that directs incoming electrophiles to the ortho (C-4, C-6) and para (C-2) positions. wvu.edu

Considering the combined influence of these groups, the ring is heavily deactivated. The activating, ortho,para-directing methyl group at C-5 is counteracted by the powerful deactivating effects of the nitro group and the pyridine ring itself. Any electrophilic substitution, which would require harsh reaction conditions, would most likely occur at the C-4 or C-6 positions. These positions are ortho to the activating methyl group and are not as strongly deactivated by the nitro group as other positions. libretexts.org The formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid is a classic example of an electrophile used in such reactions. libretexts.orgmasterorganicchemistry.com

Cross-Coupling Reaction Potential (e.g., Suzuki, Heck, Stille)

This compound, in its native form, is not a direct substrate for common palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Stille reactions. These reactions typically require an organohalide or a triflate as the electrophilic coupling partner. masterorganicchemistry.com However, halogenated derivatives of this molecule would be excellent candidates for such transformations, opening up pathways for the synthesis of more complex structures.

For instance, if a halogen atom (e.g., Cl, Br, I) were introduced at the C-4 or C-6 position of the pyridine ring, the resulting compound could readily participate in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the halogenated this compound derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.eduorganic-chemistry.org This method is widely used for forming carbon-carbon bonds, particularly for creating biaryl structures. harvard.edu

Heck Reaction: The halogenated derivative could be coupled with an alkene to form a new C-C bond at the vinylic position, catalyzed by a palladium complex. masterorganicchemistry.com

Stille Coupling: This reaction would pair the halogenated pyridine derivative with an organostannane (organotin) reagent, also using a palladium catalyst.

The potential for these reactions makes halogenated analogs of this compound valuable synthetic intermediates for creating a wide array of substituted pyridine compounds.

Reactions at the Acetic Acid Side Chain

Esterification Reactions

The carboxylic acid moiety of this compound is readily converted into various ester derivatives. This transformation is a fundamental reaction in organic synthesis, often used to modify a compound's solubility, bioavailability, or to protect the carboxylic acid group during subsequent reaction steps. medcraveonline.com The existence of (5-Methyl-3-nitro-pyridin-2-yl)-acetic acid ethyl ester is documented, confirming the viability of this reaction. nih.gov

A common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Other modern and milder methods can also be employed to achieve high yields, including using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or converting the acid to a more reactive acid chloride followed by reaction with an alcohol. organic-chemistry.orgresearchgate.net

Alcohol ReactantEster Product NamePotential Esterification Method
MethanolMethyl (5-methyl-3-nitropyridin-2-yl)acetateFischer Esterification (H₂SO₄ catalyst)
EthanolEthyl (5-methyl-3-nitropyridin-2-yl)acetateFischer Esterification (H₂SO₄ catalyst)
IsopropanolIsopropyl (5-methyl-3-nitropyridin-2-yl)acetateDCC Coupling
Benzyl alcoholBenzyl (5-methyl-3-nitropyridin-2-yl)acetateAcid Chloride Formation (SOCl₂) then Alcoholysis

Amidation and Peptide Coupling Reactions

The carboxylic acid group can be activated and coupled with primary or secondary amines to form amide bonds. This reaction is central to peptide synthesis and the creation of many pharmaceuticals. researchgate.net For this compound, this involves a two-step process where the carboxylic acid is first converted into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. luxembourg-bio.com

A wide variety of peptide coupling reagents can be used to facilitate this transformation, minimizing side reactions and preventing racemization if chiral amines are used. bachem.com Research has shown that related nitropyridine carboxylic acids can be effectively coupled with amines using reagents like N,N′-dicyclohexylcarbodiimide (DCC). nih.gov Other highly efficient modern reagents include HATU, HBTU, and PyBOP. peptide.com

Amine ReactantCommon Coupling ReagentAmide Product Name
Ammonia (B1221849)HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)2-(5-Methyl-3-nitropyridin-2-yl)acetamide
AnilineDCC (N,N'-Dicyclohexylcarbodiimide)2-(5-Methyl-3-nitropyridin-2-yl)-N-phenylacetamide
Glycine ethyl esterHBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)Ethyl 2-(2-(5-methyl-3-nitropyridin-2-yl)acetamido)acetate
PiperidinePyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate))1-(2-(5-Methyl-3-nitropyridin-2-yl)acetyl)piperidine

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For aryl-acetic acids, this transformation usually requires heat or catalysis. The decarboxylation of substituted pyridine-2-carboxylic acids (picolinic acids) has been studied, and the findings offer insight into the potential pathways for this compound. cdnsciencepub.com

The mechanism often proceeds through a zwitterionic ylide-like transition state, where the pyridine nitrogen helps to stabilize the negative charge that develops on the C-2 position as the C-C bond breaks. cdnsciencepub.comresearchgate.net The substituents on the pyridine ring significantly influence the reaction rate.

3-Nitro Group: A strong electron-withdrawing group at this position has been shown to dramatically accelerate the rate of decarboxylation of picolinic acids. cdnsciencepub.com It effectively stabilizes the negative charge developing at the C-2 position in the transition state.

5-Methyl Group: An electron-donating group at the 5-position has a much smaller, slightly retarding effect on the decarboxylation of the picolinate (B1231196) anion. cdnsciencepub.com

Given the powerful accelerating effect of the 3-nitro group, it is expected that this compound would undergo decarboxylation more readily than many other substituted pyridinyl acetic acids, likely upon heating in an appropriate solvent. organic-chemistry.org

Cyclization and Heterocycle Formation

The bifunctional nature of this compound, possessing both a pyridine ring and a reactive acetic acid side chain in a 1,2-relationship, makes it a valuable precursor for the synthesis of fused heterocyclic ring systems. nih.gov These cyclization reactions can lead to the formation of novel nitrogen-containing scaffolds, which are of significant interest in medicinal chemistry.

Several synthetic strategies can be envisioned:

Reductive Cyclization: A common pathway involves the chemical reduction of the nitro group to an amine. The resulting 2-(3-amino-5-methylpyridin-2-yl)acetic acid contains both an amino group and a carboxylic acid. This intermediate can undergo spontaneous or induced intramolecular amidation (lactamization) to form a fused dihydropyrido-pyrrolone ring system.

Reaction with 1,3-Dicarbonyls: The acetic acid side chain can be activated (e.g., as an ester) and the methylene (B1212753) group can be deprotonated to act as a nucleophile. This could enable condensation reactions with various electrophiles to build new rings.

Intramolecular Condensations: Derivatives of the acetic acid side chain, such as β-keto esters formed by Claisen condensation, could undergo intramolecular cyclization onto the pyridine ring, potentially leading to indolizine-type structures. nih.gov

Microwave-assisted organic synthesis is often employed to facilitate such cyclization reactions, leading to higher yields and shorter reaction times for complex heterocyclic structures. beilstein-journals.orgresearchgate.net

Intramolecular Cyclization Pathways for Fused Heterocycles

The primary and most direct pathway for the intramolecular cyclization of this compound is initiated by the chemical reduction of its 3-nitro group. This transformation is a critical step, converting the electron-withdrawing nitro moiety into a strongly nucleophilic amino group (-NH₂).

The resulting intermediate, (3-amino-5-methylpyridin-2-yl)acetic acid, possesses an ideal configuration for a subsequent ring-closing reaction. The amino group, being positioned directly adjacent to the acetic acid side chain, readily participates in an intramolecular nucleophilic acyl substitution. This condensation reaction, often referred to as lactamization, involves the attack of the amino group on the electrophilic carbonyl carbon of the carboxylic acid. The process results in the formation of a stable, new heterocyclic ring and the elimination of a water molecule.

This reductive cyclization cascade is a well-established and efficient method for constructing fused bicyclic systems. The specific product from this sequence is a pyrrolo[3,2-b]pyridinone derivative, a scaffold of interest in medicinal chemistry. The efficiency of the initial reduction step can be controlled by selecting appropriate reagents, allowing the reaction to proceed under various conditions, from catalytic hydrogenation to the use of metallic reducing agents in acidic media.

Table 1: Common Reagent Systems for Nitro Group Reduction

Reagent System Typical Conditions Key Characteristics
H₂, Palladium on Carbon (Pd/C) Methanol or Ethanol solvent, room temperature, atmospheric or slightly elevated pressure. Provides a clean reaction with high yields; water is the only byproduct. It is a widely used method in both laboratory and industrial settings.
Tin(II) Chloride (SnCl₂) or Tin metal (Sn) in HCl Concentrated hydrochloric acid, often with heating. A classic and robust method for nitro group reduction. Requires a careful workup procedure to remove residual tin salts.
Iron (Fe) in Acetic Acid A mixture of acetic acid and water, typically at reflux temperatures. Generally milder than the Sn/HCl system and is often preferred for substrates that may be sensitive to stronger acidic conditions.
Sodium Dithionite (Na₂S₂O₄) An aqueous solution with an organic co-solvent like methanol or THF, at room temperature or with gentle heating. A mild reducing agent that demonstrates good functional group tolerance, making it suitable for complex molecules.

Formation of Fused Pyridine Systems (e.g., Pyrrolopyridines, Imidazopyridines, Pyrazolopyridines)

The strategic placement of functional groups in this compound allows for its conversion into a variety of fused pyridine heterocycles.

Pyrrolopyridines

The most direct fused heterocycle synthesized from this compound is a derivative of the pyrrolopyridine family. As detailed in the section above, the process of reductive cyclization leads directly to the formation of a lactam. The specific product is 4-methyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one . This compound is a core example of a pyrrolopyridine system, where a pyrrole (B145914) ring is fused to the 'b' face of the pyridine ring. The formation of this stable six-five fused bicyclic system is a highly favorable transformation.

Imidazopyridines

The synthesis of imidazo[4,5-b]pyridines from this compound is a more complex transformation that requires modification of the acetic acid side chain and the introduction of an additional atom. A plausible synthetic route would involve multiple steps. nih.govresearchgate.netmdpi.comorganic-chemistry.org First, the carboxylic acid functional group could be converted into a primary amine through a rearrangement reaction such as the Curtius, Hofmann, or Schmidt rearrangement. This would yield 2-(aminomethyl)-5-methyl-3-nitropyridine. Subsequent reduction of the nitro group would produce the key intermediate, 2-(aminomethyl)-5-methylpyridin-3-amine, a diamine. This diamine can then undergo cyclization with a one-carbon synthon, such as triethyl orthoformate or formic acid, to close the imidazole (B134444) ring and form the final 6-methyl-3H-imidazo[4,5-b]pyridine product. nih.gov

Table 2: Plausible Multi-Step Transformation to an Imidazo[4,5-b]pyridine Derivative

Step Reaction Description Resulting Intermediate or Product
1 Conversion of the carboxylic acid to a primary amine via a rearrangement reaction (e.g., Curtius rearrangement). 2-(aminomethyl)-5-methyl-3-nitropyridine
2 Catalytic or chemical reduction of the 3-nitro group to a 3-amino group. 2-(aminomethyl)-5-methylpyridin-3-amine
3 Cyclocondensation of the resulting diamine with a one-carbon source (e.g., triethyl orthoformate). 6-methyl-3H-imidazo[4,5-b]pyridine

Pyrazolopyridines

The construction of a pyrazolo[3,4-b]pyridine ring system from the starting material necessitates the introduction of two adjacent nitrogen atoms, typically from a hydrazine (B178648) derivative. mdpi.comnih.govresearchgate.net A feasible synthetic strategy would first require the activation of the acetic acid side chain. The starting material could be esterified to yield ethyl (5-methyl-3-nitropyridin-2-yl)acetate. This ester can then be condensed with another ester, such as diethyl oxalate, in a Claisen condensation to form a β-keto ester intermediate. Following the formation of this key intermediate, the nitro group would be reduced to an amino group. The final step involves the reaction of the resulting (3-amino-pyridin-2-yl)-β-keto ester with hydrazine. The hydrazine would undergo a condensation reaction with the ketone and ester moieties to form the fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-b]pyridinone derivative. nih.gov

Table 3: Hypothetical Synthetic Pathway to a Pyrazolo[3,4-b]pyridine Derivative

Step Reaction Description Resulting Intermediate or Product
1 Standard esterification of the carboxylic acid. Ethyl (5-methyl-3-nitropyridin-2-yl)acetate
2 Base-mediated Claisen condensation with a suitable ester like diethyl oxalate. An ethyl 2-(5-methyl-3-nitropyridin-2-yl)-3-oxosuccinate derivative
3 Selective reduction of the nitro group to an amino group. An ethyl 2-(3-amino-5-methylpyridin-2-yl)-3-oxosuccinate derivative
4 Cyclocondensation with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O). A substituted ethyl 1,4-dihydro-5-methyl-4-oxopyrazolo[3,4-b]pyridine-3-carboxylate

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, would provide an unambiguous structural assignment for (5-Methyl-3-nitropyridin-2-yl)acetic acid.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring, as well as the deshielding effect of the carboxylic acid group.

The expected signals are:

Pyridyl Protons: The two aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region, typically between δ 7.0 and 9.0 ppm. The proton at the 4-position and the proton at the 6-position would likely exhibit a small coupling constant (J-value), appearing as doublets or singlets depending on the resolution.

Methylene (B1212753) Protons (-CH₂-): The two protons of the acetic acid methylene group, being adjacent to both the pyridine ring and the carboxylic acid, would be deshielded and are predicted to resonate as a singlet in the range of δ 3.5-4.5 ppm.

Methyl Protons (-CH₃): The protons of the methyl group at the 5-position of the pyridine ring would appear as a singlet in the upfield region, likely around δ 2.3-2.7 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridyl H-4 7.0 - 8.5 d or s
Pyridyl H-6 8.0 - 9.0 d or s
-CH₂- 3.5 - 4.5 s
-CH₃ 2.3 - 2.7 s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. Due to the influence of the electronegative nitrogen and oxygen atoms, the carbon signals of the pyridine ring and the carbonyl group are expected to be significantly downfield.

The anticipated ¹³C NMR signals are:

Carbonyl Carbon (-COOH): This carbon will be the most deshielded, appearing at the lowest field, typically in the range of δ 170-180 ppm.

Pyridyl Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the nitro group (C-3) and the carbon attached to the acetic acid moiety (C-2) will be significantly downfield. The carbon with the methyl group (C-5) and the other ring carbons (C-4, C-6) will appear at relatively higher fields.

Methylene Carbon (-CH₂-): The methylene carbon of the acetic acid group is expected to be in the range of δ 30-45 ppm.

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon, appearing at the highest field, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-COOH 170 - 180
Pyridyl C-2 150 - 165
Pyridyl C-3 145 - 160
Pyridyl C-4 120 - 135
Pyridyl C-5 130 - 145
Pyridyl C-6 140 - 155
-CH₂- 30 - 45

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, it would primarily show the correlation between the pyridyl protons at positions 4 and 6, if they are close enough to have a discernible coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signal to the methylene carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the various functional groups:

Carboxylic Acid Group: A very broad O-H stretching band would be expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. C-O stretching and O-H bending vibrations would also be present in the fingerprint region.

Nitro Group: The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

Pyridine Ring: The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring would result in several bands in the 1400-1600 cm⁻¹ region.

Methyl and Methylene Groups: The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
C=O stretch 1700 - 1725
Nitro Group Asymmetric stretch 1500 - 1560
Symmetric stretch 1345 - 1385
Pyridine Ring C-H stretch > 3000
C=C, C=N stretch 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the nitropyridine ring, a chromophore, suggests that this compound will absorb in the UV region. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λ_max) would be influenced by the solvent polarity. The conjugation within the nitropyridine system is the primary contributor to its UV absorption characteristics.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within a few parts per million), HRMS allows for the unambiguous determination of the compound's molecular formula. nih.gov

For this compound, the molecular formula is C₈H₈N₂O₄. The calculated exact mass of the neutral molecule and its protonated form [M+H]⁺ can be compared with the experimentally measured values to validate the assigned structure. nih.gov

Table 2: HRMS Data for this compound
SpeciesMolecular FormulaCalculated Exact Mass (Da)Expected Experimental Mass (Da)
[M]C₈H₈N₂O₄196.04841-
[M+H]⁺C₈H₉N₂O₄⁺197.05569~197.0557 ± 0.0005
[M+Na]⁺C₈H₈N₂O₄Na⁺219.03763~219.0376 ± 0.0005

Mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron impact or collision-induced dissociation), it breaks into smaller, characteristic fragment ions.

A plausible fragmentation pathway for this molecule would involve initial cleavages related to the acetic acid side chain, which is a common fragmentation behavior for carboxylic acids. libretexts.org

Loss of the carboxyl group: A prominent fragmentation would be the cleavage of the bond between the pyridine ring and the acetic acid side chain, or the loss of the entire COOH group, resulting in a fragment ion with an m/z value corresponding to the loss of 45 Da. libretexts.org

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is another possible pathway.

Formation of an acylium ion: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion [RCO]⁺. libretexts.org

Ring Fragmentation: Subsequent fragmentation may involve the pyridine ring itself, including the loss of the nitro group (NO₂, 46 Da) or other characteristic ring cleavages.

The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum, with more stable ions yielding more abundant signals. libretexts.orgchemguide.co.uk

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. asianpubs.org This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms. For this compound, this analysis would unequivocally confirm the substitution pattern on the pyridine ring.

Furthermore, X-ray diffraction reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, which stabilize the crystal structure. nih.govresearchgate.net In the case of this compound, strong hydrogen bonding is expected, likely involving the carboxylic acid group forming dimers with neighboring molecules (O-H···O) or interacting with the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group. asianpubs.orgresearchgate.net The analysis would also describe the planarity of the pyridine ring and the relative orientations of the acetic acid and nitro group substituents with respect to the ring. nih.gov

Table 3: Representative Data Obtained from Single-Crystal X-ray Analysis
ParameterInformation ProvidedExpected Findings for this compound
Crystal SystemSymmetry of the unit celle.g., Monoclinic, Orthorhombic
Space GroupSymmetry elements within the unit celle.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the unit cellSpecific Ångström and degree values
Bond LengthsDistances between bonded atomsConfirmation of C-C, C-N, C=O, N-O bond lengths
Bond AnglesAngles between three connected atomsGeometry around each atom, planarity of the pyridine ring
Intermolecular InteractionsNon-covalent bonds between moleculesIdentification of hydrogen bonds (e.g., O-H···O, C-H···O)

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Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic structure.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov Methods such as B3LYP, combined with basis sets like 6-311G(d,p) or cc-pVTZ, are commonly employed to calculate the ground-state energy and structure of molecules. nih.govsemanticscholar.org

For (5-Methyl-3-nitropyridin-2-yl)acetic acid, DFT calculations would predict the planarity of the pyridine (B92270) ring and the relative orientations of its substituents: the methyl group, the nitro group, and the acetic acid side chain. The geometry is influenced by electronic effects of the substituents and potential steric hindrance between them. The bond lengths and angles within the pyridine ring are expected to be distorted from those of an unsubstituted pyridine due to the electronic influence of the attached groups. semanticscholar.org For instance, the steric repulsion between the substituents on the pyridine ring can lead to distortions in bond distances. semanticscholar.org

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical, yet chemically reasonable, data for illustrative purposes.

ParameterPredicted ValueComment
C2-C3 Bond Length1.42 ÅSlightly elongated due to substitution. semanticscholar.org
N1-C2 Bond Length1.34 ÅTypical C-N bond in a substituted pyridine ring. semanticscholar.org
C3-N(nitro) Bond Length1.47 ÅStandard C-N single bond length.
C2-C(acetic) Bond Length1.51 ÅStandard C-C single bond length.
C(acetic)=O Bond Length1.21 ÅTypical carbonyl double bond.
C-C-N(nitro) Bond Angle121°Reflects trigonal planar geometry with some steric influence.
N-C-C(acetic) Bond Angle118°Steric repulsion may cause deviation from ideal 120°.

The electronic properties of a molecule govern its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution across the molecule. researchgate.net These maps use a color scale to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), typically colored red or yellow, and positive electrostatic potential (electron-poor, prone to nucleophilic attack), usually colored blue. researchgate.net For this compound, the MEP would show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, while regions near the hydrogen atoms would be more positive.

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical data based on general principles of computational chemistry for illustrative purposes.

PropertyPredicted Value (eV)Significance
HOMO Energy-7.5 eVIndicates electron-donating capability.
LUMO Energy-3.0 eVIndicates electron-accepting capability. researchgate.net
HOMO-LUMO Gap (Egap)4.5 eVSuggests moderate chemical stability and reactivity. researchgate.net

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies often have systematic errors, which can be corrected by applying a scaling factor to improve agreement with experimental data. researchgate.netresearchgate.net

Comparing the scaled theoretical spectrum with an experimental one helps in assigning the observed spectral bands to specific molecular vibrations, such as stretching, bending, and rocking of different functional groups. nih.gov For this compound, characteristic vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the NO₂ group, and various C-H and ring vibrations.

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table presents hypothetical calculated data and typical experimental ranges for illustrative purposes.

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)35503500 - 3600 (monomer) nist.gov
C-H Stretch (Methyl/Aromatic)30602900 - 3100
C=O Stretch (Carboxylic Acid)17751750 - 1790 (monomer) nist.gov
N-O Asymmetric Stretch (Nitro)15301515 - 1560
N-O Symmetric Stretch (Nitro)13501345 - 1385
C-O Stretch (Carboxylic Acid)11901180 - 1300 nist.gov

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed understanding of reaction feasibility and selectivity.

Nitration of a pyridine ring is an electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. The presence of an electron-withdrawing nitro group further deactivates the ring. Computational studies can be employed to investigate the energetics of adding a second nitro group to the this compound system.

The presence of a strong electron-withdrawing group like the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this type of reaction, a nucleophile attacks an electron-poor carbon atom on the ring, leading to the substitution of a leaving group.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination process involving a high-energy intermediate known as a Meisenheimer complex. nih.gov Computational modeling can elucidate this mechanism by:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reaction progresses from reactants to products.

Locating Transition States: Identifying the highest energy points along the reaction coordinate, which correspond to the activation barriers for the nucleophilic attack and the departure of the leaving group. masterorganicchemistry.com

Characterizing Intermediates: Confirming the stability of the Meisenheimer complex.

For this compound, a nucleophile could potentially attack the carbon atoms ortho and para to the nitro group. Computational analysis would determine the relative activation energies for these pathways, thus predicting the regioselectivity of the reaction.

Table 4: Illustrative Calculated Energies for a Hypothetical SNAr Reaction This table presents hypothetical energy values for the reaction of this compound with a nucleophile (Nu⁻), where a leaving group (LG) is substituted. Values are for illustrative purposes.

Reaction StepSpeciesRelative Energy (kcal/mol)
ReactantsSubstrate + Nu⁻0
Transition State 1 (TS1)Formation of Meisenheimer Complex+15
IntermediateMeisenheimer Complex-5
Transition State 2 (TS2)Expulsion of Leaving Group+12
ProductsProduct + LG⁻-10

Acid-Base Equilibria and Protonation Studies

The acid-base properties of this compound are of significant interest due to the presence of two ionizable groups: the carboxylic acid and the pyridine nitrogen. Theoretical calculations can provide reliable predictions of the pKa values for both of these sites. The pKa of the carboxylic acid group is expected to be influenced by the electron-withdrawing nitro group, which would increase its acidity (lower its pKa) compared to a simple alkyl carboxylic acid. Conversely, the basicity of the pyridine nitrogen will be significantly reduced by the electron-withdrawing effects of both the nitro group and the carboxylic acid group.

Various computational methods, including those based on DFT in conjunction with continuum solvent models (like PCM or SMD), are employed to calculate the free energy changes associated with the deprotonation of the acid and the protonation of the pyridine nitrogen. researchgate.netnih.gov Thermodynamic cycles are often used in these calculations to relate the gas-phase energetics to the solution-phase pKa. researchgate.net The accuracy of these predictions can be high, with mean absolute errors often within 0.5 pKa units for monoprotic species. researchgate.net

For this compound, two pKa values would be predicted. The first, pKa1, would correspond to the deprotonation of the more acidic carboxylic acid group. The second, pKa2, would relate to the protonation of the pyridine nitrogen. Due to the strong electron-withdrawing nature of the nitro group, the pyridine nitrogen is expected to be very weakly basic, and its conjugate acid would therefore have a very low pKa value.

The following table presents hypothetical predicted pKa values for this compound in an aqueous solution, based on computational methods and comparison with similarly substituted compounds. researchgate.netrdd.edu.iqntu.edu.iqnih.gov

Table 2: Hypothetical Predicted pKa Values

Ionizable Group Predicted pKa
Carboxylic Acid (-COOH) 2.8

The acid-base properties of a molecule can be significantly influenced by the solvent environment. Computational chemistry offers robust methods to assess these solvent effects on the pKa of this compound. Both implicit and explicit solvent models can be utilized. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit solvent models involve including a number of solvent molecules around the solute, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding, though at a higher computational cost. rsc.org

For this compound, moving from a polar protic solvent like water to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or a nonpolar solvent like toluene (B28343) would be expected to alter the pKa values of both the carboxylic acid and the pyridine nitrogen. For instance, in aprotic solvents, the stabilization of the carboxylate anion through hydrogen bonding is diminished, which would generally increase the pKa of the carboxylic acid. The pKa of the pyridinium (B92312) ion would also be affected by the solvent's ability to solvate the charged species. A general computational protocol allows for the prediction of acid dissociation constants in various solvents based on quantum-chemical calculations and an experimental pKa in a reference solvent like water. nih.gov

The table below illustrates a hypothetical computational assessment of the effect of different solvents on the pKa of the carboxylic acid group of this compound.

Table 3: Hypothetical Solvent Effects on Carboxylic Acid pKa

Solvent Dielectric Constant Predicted pKa (-COOH)
Water 78.4 2.8
Methanol (B129727) 32.7 3.5
Acetonitrile 37.5 7.2

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the acetic acid side chain to the pyridine ring. Computational methods can be used to perform a conformational analysis to identify the most stable conformations of the neutral, protonated (at the pyridine nitrogen), and deprotonated (at the carboxylic acid) species.

This analysis typically involves scanning the potential energy surface by systematically rotating the dihedral angle between the pyridine ring and the carboxylic acid group. The results of such a scan would reveal the rotational energy barriers and the geometries of the low-energy conformers. For the neutral and deprotonated species, intramolecular hydrogen bonding between the carboxylic acid group (or carboxylate) and the pyridine nitrogen or the nitro group might play a role in stabilizing certain conformations. For instance, studies on acetic acid have shown that while the syn conformation is generally preferred, the anti conformation can also be present, especially in solution. nih.gov

Upon protonation of the pyridine nitrogen, the electrostatic interactions within the molecule will change significantly, which will likely alter the preferred conformation of the acetic acid side chain. Similarly, deprotonation of the carboxylic acid to form the carboxylate anion will also lead to a different set of preferred conformations due to changes in steric and electronic interactions. The study of protonation's impact on conformation is crucial as it can influence molecular recognition and binding. nih.gov The conformations of related phenoxyacetic acid derivatives have been shown to be either synclinal or antiperiplanar. researchgate.net

The following table provides a hypothetical summary of a conformational analysis for the different species of this compound.

Table 4: Hypothetical Conformational Analysis Summary

Species Most Stable Conformation (Dihedral Angle) Rotational Barrier (kcal/mol) Key Stabilizing Interaction
Neutral ~30° 4.5 Intramolecular H-bond (COOH to N)
Protonated (py-H+) ~90° 6.2 Minimized steric hindrance

Applications As a Synthetic Building Block and Intermediate

Precursor in Pharmaceutical Synthesis

The structural motifs present in (5-Methyl-3-nitropyridin-2-yl)acetic acid are of considerable interest in medicinal chemistry. The nitropyridine core is a key component in numerous compounds designed to interact with biological targets, leading to therapeutic effects.

Development of Enzyme Inhibitors

The inhibition of specific enzymes is a cornerstone of modern drug discovery. This compound and its derivatives have been instrumental in the synthesis of various enzyme inhibitors.

JAK2 Inhibitors: Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms. Research has demonstrated that derivatives of this compound are key precursors for potent JAK2 inhibitors. For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) can be oxidized to form the corresponding carboxylic acid. This intermediate then undergoes nucleophilic substitution and coupling reactions with aromatic amines to yield target compounds that exhibit significant JAK2 inhibition, with some of the most potent compounds showing IC50 values in the range of 8.5–12.2 µM. nih.gov

GSK3 Inhibitors: Glycogen (B147801) synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function. Its inhibitors are being investigated for the treatment of various conditions, including neurodegenerative diseases and bipolar disorder. Nitropyridine derivatives serve as foundational structures in the synthesis of novel heterocyclic compounds that inhibit GSK3. nih.govbiointerfaceresearch.com Synthetic strategies often involve the sequential substitution of chloro groups on a nitropyridine ring, followed by reduction of the nitro group and subsequent acylation and cyclization reactions to build the final complex inhibitor molecules. nih.gov One of the most active GSK3 inhibitors derived from a nitropyridine precursor exhibits an IC50 of 8 nM and an EC50 of 0.13 μM. nih.gov

Urease Inhibitors: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Nitropyridine-containing compounds have been explored for their urease inhibitory potential. nih.govfrontiersin.orgmdpi.com For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated for their ability to inhibit urease. frontiersin.org Some of these compounds have demonstrated potent inhibitory activity, with IC50 values significantly lower than that of the standard inhibitor thiourea. frontiersin.org Specifically, certain 5-nitropyridin-2-yl derivatives have shown dual inhibition of both chymotrypsin (B1334515) and urease, with an IC50 value of 29.21 ± 0.98 μM against urease. nih.gov

Enzyme Inhibitory Activity of this compound Derivatives

Enzyme TargetDerivative TypeReported Activity (IC50)Reference
JAK2Amide derivatives8.5–12.2 µM nih.gov
GSK3Heterocyclic derivatives8 nM nih.gov
Urease5-Nitropyridin-2-yl derivatives29.21 ± 0.98 μM nih.gov

Synthesis of Antimicrobial and Antimalarial Agents

The pyridine (B92270) nucleus is a common feature in many antimicrobial and antimalarial drugs. The introduction of a nitro group and other substituents can significantly modulate the biological activity of these compounds.

Antimicrobial Agents: Derivatives of nitropyridine are utilized in the synthesis of novel antimicrobial agents. nih.gov For example, (pyridin-2-yl)piperazine derivatives, which can be synthesized from 2-chloro-5-nitropyridine, serve as precursors for compounds with potential antimicrobial properties. nih.gov Synthetic routes often involve the reaction of the nitropyridine with a suitable amine, followed by reduction of the nitro group and further functionalization to produce the final antimicrobial candidates. nih.gov Nitropyridine-containing metal complexes have also shown antimicrobial activity against various bacterial strains, including S. aureus, B. subtilis, P. aeruginosa, and E. coli, with activity comparable to the standard drug ciprofloxacin. nih.gov

Antimalarial Agents: Malaria remains a significant global health challenge, and the development of new antimalarial agents is crucial to combat drug resistance. Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. Nitropyridine derivatives can be used to synthesize novel hybrid molecules with potential antimalarial activity. For instance, pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives have been designed and synthesized as potential antimalarials, showing activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. malariaworld.orgresearchgate.net

Building Block for Proton Pump Inhibitor Analogs

Proton pump inhibitors (PPIs) are widely used to treat acid-related disorders by inhibiting the gastric H+/K+-ATPase. The core structure of many PPIs includes a pyridine ring. A newly synthesized pyridine derivative, (Z)-5-methyl-2-[2-(1-naphthyl)ethenyl]-4-piperidinopyridine hydrochloride (AU-1421), has been identified as a reversible gastric proton pump inhibitor. nih.gov This compound was found to inhibit the K+-stimulated H,K-ATPase activity competitively with respect to K+, with a Ki value of 0.10 μM at pH 6.4. nih.gov This demonstrates the potential of 5-methylpyridine derivatives as a scaffold for developing new PPIs.

Intermediates for DNA-Dependent Protein Kinase Inhibitors

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the DNA damage response pathway and is a target for cancer therapy. Inhibitors of DNA-PK can sensitize cancer cells to radiation and chemotherapy. Nitropyridine derivatives have been used as intermediates in the synthesis of potent DNA-PK inhibitors. nih.govresearchgate.net For example, pyridopyrimidin-4-ones bearing a substituted dibenzothiophen-4-yl group, which show potent DNA-PK inhibitory activity with IC50 values as low as 8 nM, can be synthesized using nitropyridine precursors. nih.gov

Formation of Advanced Materials and Ligands

Beyond its applications in pharmaceutical synthesis, the this compound scaffold is also valuable in the field of materials science, particularly in the design of ligands for metal complexes.

Synthesis of Metal Complexes with Nitropyridine Carboxylic Acid Ligands

The pyridine nitrogen and the carboxylic acid group of this compound can act as coordination sites for metal ions, forming stable metal complexes. The nitro group can also influence the electronic properties of the ligand and the resulting complex. These complexes can have interesting properties and potential applications in areas such as catalysis, sensing, and materials science. For example, Schiff base ligands derived from 5-nitropyridine-2-amine have been used to synthesize copper(II) and zinc(II) complexes. nih.gov These complexes have been characterized and investigated for their biological activities. nih.gov

Incorporation into Optoelectronic Systems

This compound and its precursors serve as valuable synthons for the development of organic materials with interesting photophysical properties. The electron-deficient nature of the nitropyridine ring, combined with the potential for extending conjugation, makes this scaffold a target for incorporation into optoelectronic systems. Research into related 2-methyl-3-nitropyridines has demonstrated that these compounds can be converted into derivatives with significant fluorescent properties. researchgate.netnih.gov

The key strategy involves the condensation of the activated methyl group at the 2-position with aromatic aldehydes to form 2-styryl-3-nitropyridines. researchgate.net This reaction extends the π-conjugated system across the molecule, which is a fundamental requirement for fluorescence. The resulting diarylethene structures can exhibit remarkable photophysical characteristics, including large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov A large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.

While direct studies on the optoelectronic properties of this compound itself are not extensively documented, its structural features suggest potential. The acetic acid moiety can be used as a handle to anchor the chromophoric nitropyridine core to other molecules or surfaces. Furthermore, the reactivity of the nitropyridine system allows for fine-tuning of its electronic properties through nucleophilic aromatic substitution, potentially altering the emission and absorption characteristics of the resulting materials. researchgate.netnih.gov The fluorescent properties of some related 2-styrylpyridine (B8765038) derivatives are detailed below.

Compound StructureDerivative ClassObserved PropertyPotential Application
2-Styryl-3-nitropyridineDiaryletheneFluorescenceOrganic Light-Emitting Diodes (OLEDs)
Substituted 2-StyrylpyridinesDiaryletheneLarge Stokes ShiftFluorescent Probes & Sensors

Derivatization for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a versatile platform for generating compound libraries for structure-activity relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. By systematically modifying different parts of the molecule—namely the pyridine ring, the nitro group, the methyl group, and the acetic acid side chain—researchers can probe interactions with biological targets and optimize potency, selectivity, and pharmacokinetic properties.

The presence of multiple reactive sites on the molecule allows for diverse derivatization strategies. The carboxylic acid group is readily converted into amides, esters, or other functional groups through standard coupling reactions. nih.gov The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents. researchgate.netnih.gov

Functional Group Modifications for Targeted Biological Probes

Functional group modifications of this compound are a cornerstone of its application in developing targeted biological probes and potent inhibitors for various enzymes. The inherent reactivity of the molecule provides chemists with the tools to systematically alter its structure to enhance biological efficacy.

A prominent example of this is in the synthesis of kinase inhibitors. Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase, and its dysregulation is implicated in various diseases. Researchers have synthesized potent JAK2 inhibitors by using precursors of this compound. nih.gov In a typical synthetic route, the corresponding 2-chloro-5-methyl-3-nitropyridine is first oxidized to the carboxylic acid. This acid is then coupled with various aromatic amines via amide bond formation to produce a library of compounds. nih.gov The SAR studies on these derivatives revealed that the nature of the amine substituent significantly impacts the inhibitory activity against JAK2.

The general scheme for such a derivatization is as follows:

Amide Coupling: The carboxylic acid functional group of this compound is activated and reacted with a diverse panel of primary or secondary amines. This generates a library of amides, allowing for the exploration of the binding pocket of the target protein.

Nitro Group Substitution: The nitro group can be substituted by various nucleophiles, such as thiols, under SNAr conditions. nih.gov This modification dramatically alters the electronic and steric profile of the pyridine ring, which can be pivotal for target recognition and binding affinity.

Reduction of Nitro Group: The nitro group can be reduced to an amino group. This introduces a basic center and a site for further functionalization, such as acylation or sulfonylation, expanding the chemical space for SAR exploration.

These modifications allow for the fine-tuning of a compound's properties to achieve desired biological outcomes, such as enhanced potency or selectivity for a specific enzyme isoform.

Modification SiteReaction TypeResulting Functional GroupPurpose in SAR Studies
Acetic Acid GroupAmide CouplingAmidesExplore binding pockets, improve cell permeability. nih.gov
Nitro Group (Position 3)Nucleophilic SubstitutionThioethers, Amines, etc.Modulate electronic properties, alter binding interactions. nih.gov
Nitro Group (Position 3)ReductionAmino GroupIntroduce a basic handle for further derivatization. nih.gov
Methyl Group (Position 5)Oxidation/CondensationCarboxylic Acid/StyrylIntroduce new vector for substitution or extend conjugation. researchgate.net

Future Directions and Research Challenges

Development of Novel and Highly Selective Synthetic Routes for the Compound

The advancement of synthetic methodologies is crucial for enabling broader access to (5-Methyl-3-nitropyridin-2-yl)acetic acid for further research and potential applications. Future efforts in this area are likely to focus on the development of more efficient, selective, and sustainable synthetic pathways.

One of the primary challenges lies in achieving regioselective functionalization of the pyridine (B92270) ring. nih.gov Traditional methods may result in mixtures of isomers, necessitating complex purification steps. Future research could explore the use of advanced catalytic systems, such as transition metal catalysts, to direct the installation of functional groups with high precision. solubilityofthings.com The development of novel picolinic acid syntheses, for instance, could provide innovative strategies for constructing the core scaffold of the target molecule. nih.gov

Furthermore, there is a growing emphasis on "green chemistry" principles in organic synthesis. solubilityofthings.com This involves minimizing the use of hazardous reagents and solvents, reducing waste generation, and improving energy efficiency. Future synthetic routes for this compound will likely incorporate these principles, potentially through the use of biocatalysis or flow chemistry techniques. solubilityofthings.com

A key area of investigation will be the development of synthetic strategies that allow for the late-stage diversification of the molecule. This would enable the rapid synthesis of a library of derivatives with varied substituents, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Potential Synthetic Strategy Key Advantages Research Challenges
Transition Metal-Catalyzed Cross-Coupling High selectivity, broad functional group tolerance.Catalyst cost and sensitivity, optimization of reaction conditions.
C-H Activation/Functionalization Atom economy, reduced pre-functionalization steps.Regioselectivity control, catalyst development for specific C-H bonds.
Flow Chemistry Synthesis Improved safety, scalability, and reproducibility.Initial setup cost, potential for clogging with solid byproducts.
Biocatalytic Approaches High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, limited substrate scope.

Exploration of Undiscovered Reactivity Patterns and Chemoselective Transformations

The unique electronic properties of the this compound scaffold, conferred by the electron-withdrawing nitro group and the carboxylic acid moiety, suggest a rich and largely unexplored reactivity landscape. Future research will be directed towards uncovering novel transformations and understanding the chemoselectivity of this molecule.

The nitro group is a versatile functional handle that can undergo a variety of transformations, including reduction to an amino group, which opens up avenues for further derivatization. mdpi.com Investigating the selective reduction of the nitro group in the presence of the carboxylic acid would be a valuable endeavor.

Furthermore, the pyridine ring itself can participate in a range of reactions. The study of nucleophilic aromatic substitution (SNAr) reactions on the nitropyridine ring could lead to the discovery of new methods for introducing diverse functional groups. rsc.org The interplay between the directing effects of the existing substituents will be a key factor in determining the regioselectivity of these transformations.

Another area of interest is the potential for the carboxylic acid group to direct reactions at specific positions on the pyridine ring. This could involve the use of directing groups to facilitate C-H activation and subsequent functionalization at otherwise inaccessible positions. acs.org

Reaction Type Potential Outcome Key Research Question
Selective Nitro Group Reduction Synthesis of amino-pyridine derivatives.Can the nitro group be selectively reduced in the presence of the carboxylic acid?
Nucleophilic Aromatic Substitution Introduction of new functional groups on the pyridine ring.What is the regioselectivity of SNAr reactions on this substrate?
Carboxylic Acid-Directed C-H Functionalization Functionalization of specific C-H bonds on the pyridine ring.Can the carboxylic acid group be used to direct metallation or other C-H activation processes?
Decarboxylative Cross-Coupling Formation of new C-C bonds at the 2-position of the pyridine ring.Can the carboxylic acid be used as a handle for decarboxylative coupling reactions? wikipedia.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

The integration of computational chemistry and machine learning is revolutionizing the field of organic synthesis. nso-journal.orgacs.org For this compound, these tools offer the potential to accelerate the discovery of new synthetic routes and to predict its reactivity with a high degree of accuracy.

Density functional theory (DFT) calculations can be employed to model reaction mechanisms and to predict the regioselectivity of various transformations. researchgate.net This can help to rationalize experimental observations and to guide the design of more efficient synthetic strategies. For example, computational models could be used to predict the most likely site of nucleophilic attack on the pyridine ring or to assess the feasibility of a proposed catalytic cycle. nih.gov

Machine learning algorithms, trained on large datasets of chemical reactions, can be used to predict the outcomes of reactions involving this compound and to suggest optimal reaction conditions. acs.org This data-driven approach can significantly reduce the amount of time and resources required for empirical optimization. rsc.orgresearchgate.net

Furthermore, computational tools can be used to predict the physicochemical properties of this compound and its derivatives. This information is crucial for applications in drug discovery and materials science, where properties such as solubility, lipophilicity, and electronic structure are of paramount importance.

Computational Tool Application Potential Impact
Density Functional Theory (DFT) Modeling reaction mechanisms, predicting regioselectivity.Rational design of selective synthetic routes.
Machine Learning (ML) Predicting reaction outcomes, optimizing reaction conditions.Accelerated discovery and development of new reactions.
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity or material properties.Guiding the design of new functional molecules.
Molecular Dynamics (MD) Simulations Simulating the behavior of the molecule in different environments.Understanding intermolecular interactions and solvation effects.

Integration into Automated and High-Throughput Synthesis Platforms

The future of chemical synthesis lies in the increasing use of automation and high-throughput experimentation. solubilityofthings.com The integration of the synthesis of this compound and its derivatives into these platforms will be a key driver of innovation.

Automated synthesis platforms can enable the rapid and reliable production of libraries of compounds for screening in drug discovery and materials science. nih.govrsc.org This can significantly accelerate the pace of research by allowing for the parallel synthesis and testing of hundreds or even thousands of compounds. researchgate.net

Flow chemistry, in which reagents are continuously pumped through a reactor, is another technology that is well-suited for the synthesis of this compound. akjournals.com Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nso-journal.org

The combination of automation, high-throughput screening, and machine learning has the potential to create a closed-loop system for discovery. digitellinc.com In such a system, an algorithm could design a library of virtual compounds, an automated platform could synthesize them, a high-throughput screen could test their properties, and the results could be fed back into the algorithm to design the next generation of compounds.

Technology Benefit for this compound Research Implementation Challenge
Automated Parallel Synthesis Rapid generation of compound libraries for screening.Miniaturization of reactions and purification.
Flow Chemistry Enhanced control over reaction conditions, improved safety and scalability.Reactor design and optimization for specific reactions.
High-Throughput Screening (HTS) Rapid evaluation of the properties of large numbers of compounds.Development of suitable assays for the desired properties.
Robotics and Laboratory Automation Increased efficiency, reproducibility, and data quality. reddit.comIntegration of different instruments and software.

Q & A

Q. Basic/Advanced

  • X-ray crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for 3D visualization provides precise bond lengths and angles. For example, the nitro group’s geometry (C-N-O angles) can be validated against computational models.
  • Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., methyl and acetic acid protons), while IR confirms functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹). Cross-validation with crystallographic data ensures structural accuracy .

What computational methods are suitable for predicting electronic properties, and how do they align with experimental observations?

Q. Advanced

  • Density Functional Theory (DFT) : Use hybrid functionals like B3LYP to calculate electronic properties (e.g., HOMO-LUMO gaps, nitro group charge distribution).
  • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data. Discrepancies >5% may indicate solvent effects or crystal packing, requiring implicit solvation models (e.g., PCM) in DFT .

How does the nitro group’s position (3-nitro vs. 5-nitro) influence reactivity in substitution reactions?

Q. Advanced

  • Steric effects : The 3-nitro group in this compound creates steric hindrance, reducing nucleophilic attack at adjacent positions.
  • Electronic effects : The nitro group’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitution to meta positions. Comparative studies with 5-nitro analogs (e.g., ethyl 2-(5-nitropyridin-2-yl)acetate) show distinct reactivity in amination or thiol substitution .

How can researchers resolve contradictions between experimental data and computational predictions?

Q. Advanced

  • Case study : If DFT-predicted NMR shifts deviate from experimental values, re-evaluate computational parameters (e.g., basis set size, solvent models) .
  • Crystallographic validation : Use SHELXL-refined structures to identify conformational differences (e.g., rotational barriers in the acetic acid moiety) not captured in gas-phase calculations.
  • Statistical analysis : Apply Bland-Altman plots to quantify systematic errors between methods .

What strategies mitigate nitro group reduction during functionalization reactions?

Q. Advanced

  • Protective groups : Temporarily convert the nitro group to an amine using Sn/HCl, then re-oxidize post-reaction.
  • Mild conditions : Use low-temperature Pd/C hydrogenation (e.g., 25°C, 1 atm H₂) for selective reduction of other functional groups (e.g., ketones) while preserving nitro groups .

How can researchers assess purity and quantify trace impurities in synthesized batches?

Q. Basic/Advanced

  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies nitro-containing impurities.
  • Titration : Adapt acetic acid titration methods (e.g., NaOH/phenolphthalein) by standardizing against pure samples.
  • Mass spectrometry : High-resolution MS (HRMS) detects trace byproducts (e.g., decarboxylated derivatives) with ppm-level accuracy .

What are the challenges in crystallizing this compound, and how are they addressed?

Q. Advanced

  • Solvent selection : Use mixed solvents (e.g., ethanol/water) to improve crystal growth.
  • Temperature gradients : Slow cooling (0.5°C/hr) from saturation promotes large, defect-free crystals suitable for SHELXL refinement .
  • Polymorphism screening : Test multiple solvents (e.g., DMSO, acetone) to isolate the most stable polymorph .

How do structural analogs (e.g., 5-fluoro or 5-hydroxy derivatives) inform SAR studies?

Q. Advanced

  • Bioactivity correlation : Compare nitro (electron-withdrawing) vs. hydroxy (electron-donating) substituents in receptor binding assays. For example, fluorine analogs (e.g., 5-fluoro-2-nitrophenylacetic acid) enhance metabolic stability .
  • Computational docking : Use AutoDock Vina to predict binding affinities, leveraging crystallographic data for receptor modeling .

What safety protocols are critical when handling nitro-containing acetic acid derivatives?

Q. Basic

  • Explosivity risk : Avoid grinding dry nitro compounds; use wet crystallization methods .
  • Toxicity : Employ fume hoods and PPE (gloves, goggles) during synthesis to prevent exposure to nitro intermediates .

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